molecular formula C12H10FN3O4 B13742558 Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13742558
M. Wt: 279.22 g/mol
InChI Key: SGNVAQJPVQZUDO-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorine atom, a nitrophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with ethyl 5-fluoro-1H-pyrazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, and may require the use of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of process efficiency and control over reaction conditions. These methods can help in scaling up the production while maintaining the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various other functionalized compounds depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Molecular docking studies have been used to identify potential targets and understand the binding interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate include other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H10FN3O4

Molecular Weight

279.22 g/mol

IUPAC Name

ethyl 5-fluoro-1-(4-nitrophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H10FN3O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-3-5-9(6-4-8)16(18)19/h3-7H,2H2,1H3

InChI Key

SGNVAQJPVQZUDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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